

Application of N4-Acetylsulfamethoxazole-d4 in Pharmacokinetic Studies

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Compound of Interest		
Compound Name:	N4-Acetylsulfamethoxazole-d4	
Cat. No.:	B10782639	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Acetylsulfamethoxazole is the primary metabolite of sulfamethoxazole, a widely used sulfonamide antibiotic. The pharmacokinetic profile of sulfamethoxazole is significantly influenced by the rate and extent of its metabolism to N4-Acetylsulfamethoxazole. Accurate quantification of both the parent drug and its metabolite in biological matrices is crucial for comprehensive pharmacokinetic studies. **N4-Acetylsulfamethoxazole-d4**, a stable isotopelabeled derivative of the metabolite, serves as an ideal internal standard for bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by correcting for matrix effects and variations during sample processing.

This document provides detailed application notes and experimental protocols for the use of **N4-Acetylsulfamethoxazole-d4** in pharmacokinetic studies of sulfamethoxazole.

Metabolic Pathway of Sulfamethoxazole

The metabolic conversion of sulfamethoxazole to N4-Acetylsulfamethoxazole is a key pathway in its elimination. Understanding this biotransformation is fundamental to interpreting pharmacokinetic data.





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Caption: Metabolic pathway of Sulfamethoxazole to N4-Acetylsulfamethoxazole.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for sulfamethoxazole and its major metabolite, N4-Acetylsulfamethoxazole, obtained from studies in healthy adult subjects. The use of **N4-Acetylsulfamethoxazole-d4** as an internal standard in the analytical methodology ensures the reliability of this data.

Parameter	Sulfamethoxazole	N4- Acetylsulfamethox azole	Reference
Maximum Plasma Concentration (Cmax)	372 ± 64 μg/mL	50.1 ± 10.9 μg/mL	[1]
Time to Maximum Plasma Concentration (Tmax)	1-4 hours	-	
Elimination Half-Life (1½)	14.0 ± 2.3 hours	18.6 ± 4.3 hours	[1]
Total Plasma Clearance	0.0188 ± 0.0043 L/hr/kg	-	[2]
Metabolic Clearance to N4- Acetylsulfamethoxazol e	0.00355 ± 0.00049 L/hr/kg	-	[2]
Renal Clearance	-	Not influenced by urinary pH or flow	[3]



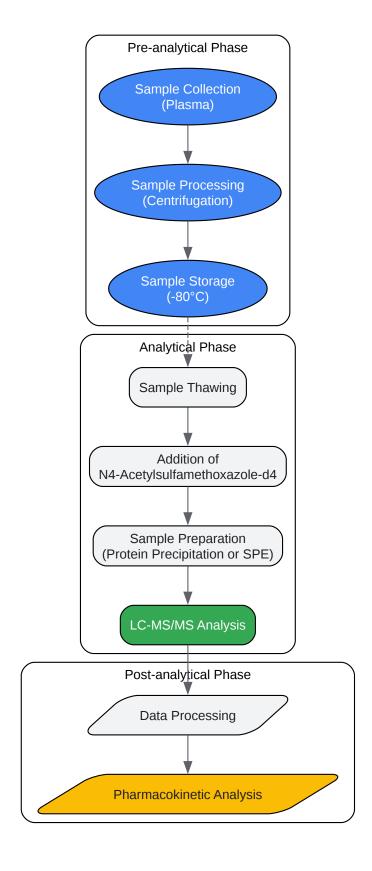
Experimental Protocols

Accurate and reproducible quantification of N4-Acetylsulfamethoxazole is paramount for reliable pharmacokinetic modeling. The following protocols describe validated methods for sample preparation and LC-MS/MS analysis using **N4-Acetylsulfamethoxazole-d4** as an internal standard.

Experimental Workflow

The overall workflow for a typical pharmacokinetic study involving the analysis of sulfamethoxazole and its metabolite is depicted below.





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Caption: Experimental workflow for pharmacokinetic analysis.



Protocol 1: Sample Preparation using Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

Materials:

- Human plasma samples
- N4-Acetylsulfamethoxazole-d4 internal standard solution (in methanol)
- Acetonitrile (ACN) with 0.1% formic acid (precipitation solvent)
- · Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

- Thaw plasma samples on ice.
- To a 1.5 mL microcentrifuge tube, add 100 μL of plasma sample.
- Add 10 μL of the N4-Acetylsulfamethoxazole-d4 internal standard solution.
- Add 300 μ L of cold ACN with 0.1% formic acid.
- Vortex vigorously for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the initial mobile phase.



Inject an aliquot into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This method provides a cleaner extract, reducing matrix effects.

Materials:

- Human plasma samples
- N4-Acetylsulfamethoxazole-d4 internal standard solution (in methanol)
- SPE cartridges (e.g., C18, 100 mg)
- Methanol (for conditioning and elution)
- Deionized water (for equilibration)
- · SPE vacuum manifold

Procedure:

- Thaw plasma samples on ice.
- To 200 μL of plasma, add 20 μL of the N4-Acetylsulfamethoxazole-d4 internal standard solution and vortex.
- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
- Load the plasma sample onto the conditioned cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.



- Reconstitute the residue in 100 μL of the initial mobile phase.
- Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: C18 column (e.g., 50 x 2.1 mm, 3.5 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 μL
- Gradient:
 - o 0-0.5 min: 5% B
 - 0.5-2.5 min: Linear gradient to 95% B
 - 2.5-3.5 min: Hold at 95% B
 - o 3.6-5.0 min: Return to 5% B and equilibrate

Mass Spectrometric Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:



Analyte	Precursor Ion (m/z)	Product Ion (m/z)
N4-Acetylsulfamethoxazole	296.1	198.1
N4-Acetylsulfamethoxazole-d4	300.1	202.1

Note: The specific collision energies and other source parameters should be optimized for the instrument in use.

Conclusion

The use of **N4-Acetylsulfamethoxazole-d4** as an internal standard is indispensable for the accurate and precise quantification of N4-Acetylsulfamethoxazole in biological matrices for pharmacokinetic studies. The detailed protocols provided herein offer robust and reliable methods for sample preparation and LC-MS/MS analysis, facilitating high-quality data generation for a better understanding of the absorption, distribution, metabolism, and excretion of sulfamethoxazole.

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